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An In-depth Technical Guide to 2-(6-Bromohexyloxy)tetrahydro-2H-pyran

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(6-Bromohexyloxy)tetrahydro-
2H-pyran, a bifunctional chemical intermediate critical to advanced organic synthesis.

Designed for researchers, medicinal chemists, and professionals in drug development, this

document delves into the compound's core chemical properties, strategic applications, and the

scientific rationale behind its use, particularly focusing on its dual role as a protected alcohol

and a reactive alkyl halide.

Introduction: A Molecule of Strategic Duality
2-(6-Bromohexyloxy)tetrahydro-2H-pyran (CAS No. 53963-10-3) is a colorless to light yellow

liquid that serves as a versatile building block in multi-step organic synthesis.[1] Its structure is

deceptively simple, yet it embodies a powerful strategic advantage: the orthogonal reactivity of

its two key functional groups. On one end, a primary alkyl bromide provides a robust

electrophilic site for nucleophilic substitution and organometallic transformations. On the other,

a hydroxyl group is masked as a tetrahydropyranyl (THP) ether, a protecting group renowned

for its stability under a wide range of non-acidic conditions.[2][3]

This duality allows for the sequential introduction of different molecular fragments, making it an

invaluable tool for constructing complex architectures. Its applications range from the synthesis
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of bioactive natural products to its emerging role as a linker in Proteolysis Targeting Chimeras

(PROTACs), a cutting-edge modality in drug discovery.[1][4] This guide will explore the

physicochemical properties, synthetic utility, and practical considerations for employing this

reagent effectively in a research and development setting.

Core Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and safety properties is the foundation of its

effective and safe use in the laboratory. The key properties of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran are summarized below.

Table 1: Physicochemical Properties
Property Value Source(s)

CAS Number 53963-10-3 [1]

Molecular Formula C₁₁H₂₁BrO₂ [5]

Molecular Weight 265.19 g/mol [5]

Appearance Colorless liquid [6]

Boiling Point 125 °C at 0.1 mmHg [1]

Density 1.209 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.478 [1]

Flash Point 110 °C (230 °F) - closed cup

Solubility
Very slightly soluble in water

(0.53 g/L at 25°C)
[5]

Storage Temperature
2-8°C is recommended for

long-term stability

Safety and Handling Synopsis
As with any halogenated organic compound, appropriate safety measures are imperative.
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Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles

(eyeshields), and a lab coat is mandatory. Work should be conducted in a well-ventilated

fume hood.[7]

Hazards: The compound is a combustible liquid. While comprehensive toxicity data is not

readily available, it should be handled as a potential skin and eye irritant.[7][8] Avoid

inhalation of vapors and direct contact with skin and eyes.[7]

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact,

rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of

ingestion, rinse mouth and seek immediate medical attention.[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The

product may be supplied with potassium carbonate as a stabilizer.

The Tetrahydropyranyl (THP) Ether: A Cornerstone
of Protecting Group Strategy
The THP ether is one of the most common and reliable protecting groups for alcohols, valued

for its ease of installation, robust stability, and straightforward removal under specific

conditions.[3][9]

Mechanism of Protection
The THP group is introduced by the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-

pyran (DHP).[9] The causality behind this choice is the formation of a resonance-stabilized

oxocarbenium ion intermediate upon protonation of the DHP alkene. This intermediate is highly

electrophilic at the C2 position, facilitating attack by the comparatively weak nucleophile, the

alcohol (6-bromohexanol in this case).

The choice of acid catalyst is critical and is dictated by the sensitivity of the substrate.

Strong Acids (e.g., p-Toluenesulfonic acid, TsOH): Highly efficient but can damage acid-

sensitive functional groups elsewhere in the molecule.[10]

Milder Acids (e.g., Pyridinium p-toluenesulfonate, PPTS): Often the preferred choice for

complex molecules. PPTS provides a lower, more controlled concentration of protons,
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minimizing side reactions.[3]
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Catalyst
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Facilitates
Reaction
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Caption: Workflow for THP ether formation.

Stability Profile
The resulting THP ether is technically an acetal. This structure confers significant stability

towards a wide array of reaction conditions, which is the primary reason for its utility:[2]

Strongly basic conditions (e.g., hydroxides, alkoxides)

Organometallic reagents (e.g., Grignard reagents, organolithiums)

Nucleophiles and Hydride reducing agents (e.g., LiAlH₄, NaBH₄)

Oxidizing and Alkylating reagents

This robust stability allows chemists to perform extensive modifications on other parts of the

molecule—such as the alkyl bromide terminus—without affecting the protected hydroxyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://total-synthesis.com/thp-protecting-group/
https://www.benchchem.com/product/b104259?utm_src=pdf-body-img
https://www.organic-chemistry.org/protectivegroups/hydroxyl/thp-ethers.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Deprotection (Cleavage)
The THP group is readily removed by acid-catalyzed hydrolysis, regenerating the parent

alcohol.[6] The reaction is mechanistically the reverse of the protection step and is typically

performed in an aqueous protic solvent system.

Common deprotection conditions include:

Acetic acid in a mixture of tetrahydrofuran (THF) and water.[3]

p-Toluenesulfonic acid (p-TsOH) in water or an alcohol like ethanol.[6]

Pyridinium p-toluenesulfonate (PPTS) in ethanol, a milder option for sensitive substrates.[3]

The choice of solvent is strategic. Using an alcohol like methanol or ethanol results in

transacetalization, yielding the parent alcohol and 2-alkoxytetrahydropyran, which can be

easier to remove during workup than the alternative byproduct, 5-hydroxypentanal, formed in

aqueous systems.[3][11]

Protected Substrate
Conditions

Products

2-(6-Bromohexyloxy)tetrahydro-2H-pyran

6-Bromohexanol 5-Hydroxypentanal

Aqueous Acid
(e.g., AcOH/H₂O)
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Caption: Workflow for acidic deprotection of a THP ether.
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The Bromohexyl Chain: The Reactive Arm
The primary alkyl bromide functional group is a workhorse in organic synthesis, serving as a

potent electrophile for constructing new carbon-carbon and carbon-heteroatom bonds. Its

reactivity is predominantly governed by the Sₙ2 mechanism, favoring strong, unhindered

nucleophiles.

This reactive handle enables a multitude of synthetic transformations:

Formation of Grignard Reagents: Reaction with magnesium metal in an etheral solvent (like

THF) yields the corresponding Grignard reagent, (6-(tetrahydro-2H-pyran-2-

yloxy)hexyl)magnesium bromide.[12] This transforms the electrophilic carbon into a potent

nucleophile, ready to react with aldehydes, ketones, esters, and other electrophiles.

Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles, including azides

(to form alkyl azides), cyanides (for chain extension), and phosphines (a key step in

synthesizing Wittig reagents).

Williamson Ether Synthesis: Reaction with an alkoxide or phenoxide provides a

straightforward route to complex ethers.

The stability of the THP ether at the other end of the molecule is crucial during these

transformations, which often involve strongly basic or nucleophilic conditions that would

otherwise deprotonate or react with a free alcohol.

Synthesis Protocol and Spectroscopic
Characterization
Experimental Protocol: Synthesis of 2-(6-
Bromohexyloxy)tetrahydro-2H-pyran
This protocol is a representative procedure based on established methods for THP ether

formation.[1][10]

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 6-bromohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the

solution to 0 °C in an ice bath.
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Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, ~1.2 eq) to the solution.

Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, ~0.05 eq).

Rationale: PPTS is chosen for its mild acidity, preventing potential side reactions with the

alkyl bromide.

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor

the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is

consumed (typically 2-4 hours).

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with

DCM (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced

pressure. The resulting crude oil is typically purified by flash column chromatography on

silica gel to yield the pure product.

Spectroscopic Data: A Self-Validating System
While raw spectra are not provided, the expected spectroscopic signatures serve as a crucial

tool for identity and purity confirmation.

¹H NMR (CDCl₃):

~4.6 ppm: A characteristic multiplet for the acetal proton (O-CH-O). Its diastereotopic

nature (due to the new stereocenter) can lead to complex splitting.

~3.8-3.9 ppm & ~3.4-3.5 ppm: Two sets of multiplets corresponding to the diastereotopic

protons of the -O-CH₂- group on the pyran ring adjacent to the oxygen.

~3.7 ppm & ~3.4 ppm: Triplets corresponding to the two -CH₂-O- groups of the hexyl

chain.

~3.4 ppm: A distinct triplet for the -CH₂-Br protons, typically shifted downfield due to the

electron-withdrawing effect of bromine.
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~1.3-1.9 ppm: A complex series of multiplets for the remaining aliphatic protons of the

hexyl chain and the pyran ring.

¹³C NMR (CDCl₃):

~98-100 ppm: The key signal for the acetal carbon (O-CH-O).

~67 ppm & ~62 ppm: Signals for the two carbons of the pyran ring bonded to oxygen.

~33-34 ppm: The signal for the carbon bearing the bromine (-CH₂-Br).

~20-30 ppm: A cluster of signals for the remaining methylene carbons in the structure.

IR (neat):

~2940-2860 cm⁻¹: Strong C-H stretching vibrations for the aliphatic groups.

~1120-1030 cm⁻¹: A series of strong C-O stretching bands, characteristic of the

acetal/ether functionalities.

Absence of a broad peak at ~3300 cm⁻¹: Confirms the complete conversion of the starting

alcohol's -OH group.

Applications in Research and Drug Development
The utility of 2-(6-bromohexyloxy)tetrahydro-2H-pyran is demonstrated by its application as

a key intermediate in synthesizing high-value molecules.

Synthesis of Bioactive Lipids: It is used as an intermediate in the synthesis of (4E, 11Z)-

Sphingadienine-C18-1-phosphate, a sphingoid base from sea cucumbers that may possess

cytotoxic activity against human colon cancer cells.[1]

PROTAC Linkers: The compound is explicitly marketed as a PROTAC linker.[4] In PROTAC

synthesis, the bromohexyl chain can be used to connect to a ligand for a target protein or an

E3 ligase, while the protected alcohol can be deprotected and subsequently functionalized to

complete the linker assembly.
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General Synthetic Building Block: It serves as a reactant for creating other useful

intermediates, such as diethyl 6-(tetrahydropyran-2-yloxy)hexylphosphonate (for Horner-

Wadsworth-Emmons reactions) and 13-(tetrahydo-2H-pyran-2-yloxy)-6-tridecyn-1-ol.[1]

Conclusion
2-(6-Bromohexyloxy)tetrahydro-2H-pyran is more than a simple chemical reagent; it is a

strategic tool that enables complex synthetic sequences through the orthogonal reactivity of its

alkyl bromide and THP-protected alcohol moieties. Its robust stability profile, coupled with

predictable and high-yielding protection/deprotection chemistry, makes it an indispensable

component in the synthetic chemist's toolbox. From fundamental organic synthesis to the

forefront of pharmaceutical innovation with PROTACs, its utility continues to expand,

underscoring the power of strategic functional group manipulation in modern molecular design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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